

HPLC method for separation of latanoprost and 15(S)-Latanoprost isomers

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Compound of Interest		
Compound Name:	15(S)-Latanoprost	
Cat. No.:	B15569261	Get Quote

Application Note: HPLC Separation of Latanoprost and its 15(S)-Isomer

Introduction

Latanoprost is a prostaglandin F2 α analogue widely used in the treatment of glaucoma and ocular hypertension. During its synthesis and storage, isomeric impurities can arise, the most significant being the 15(S)-epimer of latanoprost. The presence of this isomer can affect the drug's efficacy and safety profile. Therefore, a robust and reliable analytical method for the separation and quantification of latanoprost from its 15(S)-isomer is crucial for quality control in pharmaceutical manufacturing. This application note details two validated High-Performance Liquid Chromatography (HPLC) methods for this purpose: a normal-phase method and a reversed-phase method.

Pharmacological Significance of Latanoprost

Latanoprost is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid. Latanoprost acid is a selective prostanoid FP receptor agonist that lowers intraocular pressure by increasing the outflow of aqueous humor.

Method 1: Normal-Phase HPLC (NP-HPLC)

This method provides baseline separation of latanoprost and its 15(S)-isomer using an amino (NH2) stationary phase.



Chromatographic Conditions

Parameter	Condition	
Column	Amino (NH2) Column	
Mobile Phase	Heptane:2-Propanol:Acetonitrile (93:6:1, v/v/v) with 0.5 mL/L water[1][2]	
Flow Rate	1.0 mL/min[3]	
Column Temperature	25°C	
Detection	UV at 210 nm[3]	
Injection Volume	20 μL[3]	

Quantitative Data

Analyte	Linearity Range (µg/mL)	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)
Latanoprost	1 - 10	-	-
15(S)-Latanoprost	0.5 - 15	0.39 (as impurity I)	-

Note: The provided search results did not contain complete quantitative data for all parameters for the normal-phase method.

Method 2: Reversed-Phase HPLC (RP-HPLC)

This stability-indicating method utilizes a combination of chiral and cyano columns to separate latanoprost from its isomers and other degradation products.[4]

Chromatographic Conditions



Parameter	Condition
Column	Combined system of a chiral and a cyano column[3][4]
Mobile Phase	Gradient elution with Mobile Phase A and Mobile Phase B[5]
Mobile Phase A: Acetonitrile:Water:85% Orthophosphoric Acid (300:700:5, v/v/v)[5]	
Mobile Phase B: 100% Acetonitrile[5]	_
Flow Rate	Not specified in search results
Column Temperature	Not specified in search results
Detection	UV at 210 nm[3][4]
Injection Volume	Not specified in search results

Quantitative Data

Analyte	Linearity Range (µg/mL)	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)
Latanoprost	40 - 60[3][4]	0.025[3][4]	0.35[3][4]
Related Substances	0.05 - 2.77[3][4]	-	-

Experimental Protocols

Protocol 1: Normal-Phase HPLC Method

- Mobile Phase Preparation:
 - Precisely mix 930 mL of heptane, 60 mL of 2-propanol, and 10 mL of acetonitrile.
 - Add 0.5 mL of water to the mixture.



- Filter the mobile phase through a 0.45 μm filter and degas.[3]
- Standard Solution Preparation:
 - Prepare individual stock solutions of latanoprost and 15(S)-latanoprost in the mobile phase.
 - Prepare working standard solutions by diluting the stock solutions to the desired concentrations within the linearity range.
- Sample Preparation:
 - Accurately weigh and dissolve the latanoprost sample (bulk drug or formulation) in the mobile phase to achieve a concentration within the validated range.
- Chromatographic Analysis:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject 20 μL of the standard and sample solutions.
 - Identify the peaks based on the retention times obtained from the individual standard injections.
 - Quantify the amounts of latanoprost and 15(S)-latanoprost in the sample.

Protocol 2: Reversed-Phase HPLC Method

- Mobile Phase Preparation:
 - Mobile Phase A: Carefully mix 300 mL of acetonitrile, 700 mL of water, and 5 mL of 85% orthophosphoric acid.[5]
 - Mobile Phase B: Use 100% acetonitrile.[5]
 - Filter both mobile phases through a 0.45 μm filter and degas.
- Standard Solution Preparation:



- Prepare individual stock solutions of latanoprost and 15(S)-latanoprost in a suitable diluent (e.g., mobile phase A or a mixture of acetonitrile and water).
- Prepare working standard solutions by diluting the stock solutions to fall within the linear range.
- Sample Preparation:
 - Dilute the latanoprost eye drop formulation or dissolve the bulk drug substance with the mobile phase to a concentration within the linear range of the assay.
- Chromatographic Analysis:
 - Equilibrate the HPLC system with the initial gradient conditions.
 - Inject the standard and sample solutions.
 - Run the gradient program as validated.
 - Identify and quantify the peaks corresponding to latanoprost and its isomers based on retention times.

Visualizations

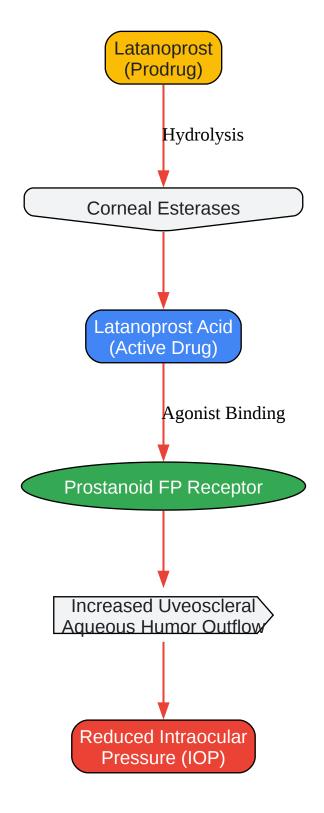












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